molecular formula C9H14N2O4 B8326415 Nalpha-Boc-glycine cyanomethyl ester

Nalpha-Boc-glycine cyanomethyl ester

Cat. No.: B8326415
M. Wt: 214.22 g/mol
InChI Key: QPXPHOKGBKFBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Boc-glycine cyanomethyl ester is a protected amino acid derivative where the alpha-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as a cyanomethyl ester (CME). This compound serves as a critical intermediate in peptide synthesis, particularly in nonribosomal and flexizyme-mediated systems, where ester-activated amino acids are required for tRNA charging .

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

cyanomethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-6-7(12)14-5-4-10/h5-6H2,1-3H3,(H,11,13)

InChI Key

QPXPHOKGBKFBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Structure: The Boc group (tert-butoxycarbonyl) provides acid-labile protection for the amino group, while the CME group (CH₂CN) acts as a leaving group during peptide bond formation.
  • Synthesis: As outlined in , cyanomethyl esters are typically synthesized by treating the free amino acid with chloroacetonitrile under mild acidic conditions, followed by Boc protection .
  • Applications: Used in enzymatic systems (e.g., flexizymes) for aminoacyl-tRNA synthesis and in solid-phase peptide synthesis (SPPS) due to its compatibility with mild hydrolysis conditions .

Comparison with Similar Compounds

Nalpha-Boc-glycine cyanomethyl ester is compared below with other amino acid esters commonly used in peptide synthesis and enzymatic activation.

Structural and Functional Differences

Ester Type Activating Group Typical Amino Acids Reaction Conditions Applications
Cyanomethyl (CME) CH₂CN Aromatic (Phe, Tyr) ; Glycine (exception) Mild hydrolysis (e.g., 2 N HCl) Flexizyme systems, SPPS
3,5-Dinitrobenzyl (DNB) 3,5-(NO₂)₂C₆H₃CH₂ Aliphatic (Ala, Val) Acidic or enzymatic conditions Ribosomal peptide synthesis
ABT (Thioester) (2-aminoethyl)amidocarboxybenzyl thioester PEtG, Tic Enzymatic (flexizyme-dependent) Noncanonical amino acid activation

Key Observations :

  • CME vs. DNB: While DNB is preferred for aliphatic amino acids due to its electron-withdrawing nitro groups (enhancing leaving group ability), CME is typically reserved for aromatic residues. However, this compound represents an exception, where CME is used for glycine (aliphatic), likely due to its compatibility with flexizyme systems .
  • Reactivity : CME esters hydrolyze under milder conditions compared to DNB, making them suitable for applications requiring controlled release .
  • ABT Thioesters: These are specialized for sterically hindered or noncanonical amino acids (e.g., PEtG), requiring enzymatic activation .

Stability and Compatibility

  • Boc Protection : The Boc group in Nalpha-Boc-glycine CME ensures stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid).
  • CME Stability : Less prone to premature hydrolysis compared to DNB, enabling prolonged storage and stepwise peptide assembly .

Flexizyme Systems

CME-activated amino acids, including Nalpha-Boc-glycine, are critical in flexizyme-mediated tRNA charging. Studies show that CME’s moderate reactivity prevents undesired hydrolysis during enzymatic reactions, outperforming DNB in aromatic residue activation .

Drug Design

In druglike peptide synthesis, CME esters enable efficient incorporation of glycine derivatives without side reactions, a limitation observed with DNB in aliphatic systems .

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